8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione
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Overview
Description
The compound with the identifier “8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione” is a chemical entity listed in the PubChem database
Preparation Methods
Chemical Reactions Analysis
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of 8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Caffeine: Known for its stimulant effects, caffeine has a different mechanism of action compared to this compound.
Aspirin: Used as an anti-inflammatory agent, aspirin has distinct chemical properties and applications.
Properties
IUPAC Name |
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJTYVQFSDEEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.